Regioisomeric Chlorine Position: 2-Chloro (Ortho) Versus 4-Chloro (Para) Benzamide Structural Determinants
The target compound (891123-90-3) bears a chlorine atom at the ortho (2-) position of the benzamide ring, distinguishing it from its closest regioisomer, 4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891123-82-3). In halogenated N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial series, halogen position on the benzamide ring critically modulates potency, with certain halogen-substituted analogs achieving MIC values as low as 0.003 µg/mL against MRSA and C. difficile, representing approximately 80- to 300-fold improvement over vancomycin (MIC = 0.25–1 µg/mL) [1]. While direct head-to-head data comparing the 2-chloro and 4-chloro regioisomers of this specific triethoxyphenyl series are absent from the accessible literature, established ortho-substituent effects on benzamide conformation—including restricted rotation and altered hydrogen-bonding geometry—provide a mechanistic basis for differential target engagement that cannot be replicated by the para-chloro variant [2].
| Evidence Dimension | Antibacterial potency (MIC) of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides as a scaffold class |
|---|---|
| Target Compound Data | No direct MIC data available for 891123-90-3 specifically |
| Comparator Or Baseline | Vancomycin: MIC = 0.25–1 µg/mL against C. difficile; Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides: MIC as low as 0.003 µg/mL |
| Quantified Difference | Class-level halogenated oxadiazole benzamides exhibit approximately 80- to 300-fold lower MIC than vancomycin |
| Conditions | Broth microdilution assays against C. difficile and MRSA strains (Purdue University dissertation data) |
Why This Matters
The ortho-chloro substitution pattern defines a regioisomer that is chemically and pharmacologically distinct from the para-chloro analog; procurement of the correct regioisomer (891123-90-3) is essential to maintain fidelity in SAR studies and avoid confounded biological results.
- [1] Naclerio GA. Novel N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antimicrobial Agents. Ph.D. Dissertation, Purdue University. 2021. AAI30505321. View Source
- [2] Saha R, Tanwar O, Marella A, Alam MM, Akhter M. Recent Updates on Biological Activities of Oxadiazoles. Mini Rev Med Chem. 2013;13(7):1027-1046. doi:10.2174/1389557511313070007 View Source
